molecular formula C10H11BrFNO B2364813 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide CAS No. 1691647-34-3

2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide

Cat. No.: B2364813
CAS No.: 1691647-34-3
M. Wt: 260.106
InChI Key: XUQQZRKRFZTIRR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide is a brominated amide derivative with a propanamide backbone substituted at the second carbon by a bromine atom. The aromatic moiety is a 2-fluoro-4-methylphenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-bromo-N-(2-fluoro-4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-3-4-9(8(12)5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQQZRKRFZTIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide typically involves the bromination of N-(2-fluoro-4-methylphenyl)propanamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide is a chemical compound with diverse applications in scientific research, including its use as a synthetic intermediate and its investigation for biological activities. The presence of bromine and a fluoro-methylphenyl group contributes to its reactivity and binding affinity.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties. A study on bromo-substituted phenyl propanamides showed that bromine introduction significantly increased antibacterial potency against Gram-positive bacteria. The presence of electron-withdrawing groups like bromine enhances the interaction with bacterial targets.
  • Medicine It is explored as a potential pharmaceutical agent because of its structural similarity to other bioactive compounds. Fluorinated compounds, like this one, have demonstrated enhanced metabolic stability and bioavailability, making them promising candidates for pharmaceutical development.
  • Industry It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the fluoro-methylphenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6): Features a 2-methylphenyl group instead of the 2-fluoro-4-methylphenyl substituent.
  • 2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5) : Substitutes chlorine at the para position, increasing polarity compared to methyl or fluorine substituents .
  • 2-Bromo-N-(4-fluorobenzyl)propanamide (CAS 1119451-51-2) : Incorporates a fluorobenzyl group, differing in the linkage (amide vs. benzyl) and substituent position, which may influence biological interactions .

Core Structure Modifications

  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide : Contains a nitro group (electron-withdrawing) and a methyl branch on the propanamide chain, enhancing steric hindrance and altering crystallographic packing .

Reactivity Trends

  • Bromine as a Leaving Group : The bromine atom facilitates substitution reactions, making these compounds versatile intermediates in organic synthesis.
  • Fluorine Effects : The 2-fluoro substituent in the main compound may enhance electrophilicity at the amide carbonyl, influencing reactivity in cross-coupling or hydrolysis reactions .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Predicted Solubility
2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide ~270.11 (estimated) 2-F, 4-Me Moderate in DMSO
2-Bromo-N-(4-chlorophenyl)propanamide 262.53 4-Cl Low in water
2-Bromo-N-(4-fluorobenzyl)propanamide 256.14 4-F, benzyl linkage High in organic solvents
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide 287.11 4-NO₂, 2-Me Low in polar solvents

Notes:

  • Fluorine and chlorine substituents increase molecular polarity but reduce solubility in aqueous media due to hydrophobic aromatic rings.
  • Methyl groups enhance lipophilicity, favoring membrane permeability in biological systems .

Crystallographic and Structural Analysis

  • Crystal Packing: Analogous compounds like 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide crystallize in monoclinic systems (space group C2/c) with unit cell parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837° .
  • Software Tools : Programs like SHELX and Mercury are critical for structure refinement and visualization, enabling precise analysis of bond lengths and angles .

Biological Activity

2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies. The synthesis and characterization of this compound, along with its implications in medicinal chemistry, will also be discussed.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrFNOC_{10}H_{12}BrFNO. The compound features a bromine atom at the 2-position and a fluoromethyl group at the para position of the aromatic ring, which may influence its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight267.11 g/mol
IUPAC NameThis compound
SMILESC(C(=O)N(C1=CC=C(C=C1F)Br)C)N
InChI KeyXXXXXX

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains.

  • Minimum Inhibitory Concentrations (MIC) :
    • Against Staphylococcus aureus : 5.64 to 77.38 µM
    • Against Escherichia coli : 8.33 to 23.15 µM
    • Against Candida albicans : MIC values ranged from 16.69 to 78.23 µM .

The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity, similar to other halogenated compounds .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted on a series of bromo-substituted phenyl propanamides demonstrated that the introduction of bromine significantly increased antibacterial potency against Gram-positive bacteria. The study concluded that the presence of electron-withdrawing groups like bromine enhances the interaction with bacterial targets .
  • Fluorinated Compounds in Drug Development :
    Research into fluorinated compounds has shown that fluorine can enhance metabolic stability and bioavailability, making compounds like this compound promising candidates for further development in pharmaceutical applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Bromine and Fluorine Substitutions : These halogen atoms increase lipophilicity and potentially enhance binding affinity to biological targets.
  • Aromatic Ring Modifications : Variations in substituents on the aromatic ring can lead to significant changes in biological activity, suggesting a need for careful optimization during drug design.

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